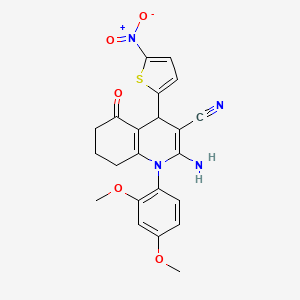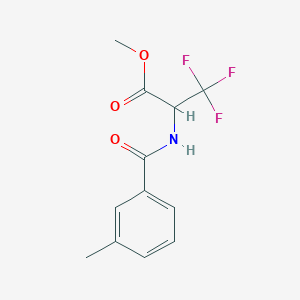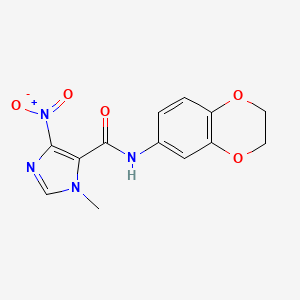![molecular formula C23H18FN3O2 B4329935 N-(2-{[(4-fluorophenyl)amino]carbonyl}phenyl)-1-methyl-1H-indole-2-carboxamide](/img/structure/B4329935.png)
N-(2-{[(4-fluorophenyl)amino]carbonyl}phenyl)-1-methyl-1H-indole-2-carboxamide
Vue d'ensemble
Description
N-(2-{[(4-fluorophenyl)amino]carbonyl}phenyl)-1-methyl-1H-indole-2-carboxamide, also known as FLICA, is a synthetic compound that has been developed for use in scientific research. FLICA is a potent and selective inhibitor of caspase-8, a protein that plays a key role in programmed cell death or apoptosis. FLICA has been shown to be effective in a wide range of research applications, including cancer research, immunology, and neuroscience.
Mécanisme D'action
N-(2-{[(4-fluorophenyl)amino]carbonyl}phenyl)-1-methyl-1H-indole-2-carboxamide is a potent inhibitor of caspase-8, a protein that plays a key role in programmed cell death or apoptosis. Caspase-8 is activated in response to a variety of signals, including DNA damage, oxidative stress, and cytokine signaling. Once activated, caspase-8 cleaves and activates downstream effector caspases, leading to the induction of apoptosis. This compound binds to the active site of caspase-8, preventing its activation and inhibiting the induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In cancer cells, this compound induces apoptosis, leading to cell death. In immune cells, this compound modulates the immune response, leading to changes in cytokine production and immune cell activation. In neurons, this compound has been shown to protect against cell death induced by oxidative stress and other insults.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-{[(4-fluorophenyl)amino]carbonyl}phenyl)-1-methyl-1H-indole-2-carboxamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of caspase-8, making it a valuable tool for studying the role of caspase-8 in various biological processes. This compound is also relatively easy to use, requiring only a simple assay to detect caspase-8 activity. However, this compound has some limitations, including its high cost and the need for specialized equipment and expertise to synthesize and use it.
Orientations Futures
There are several future directions for research involving N-(2-{[(4-fluorophenyl)amino]carbonyl}phenyl)-1-methyl-1H-indole-2-carboxamide. One area of interest is the development of this compound analogs with improved potency and selectivity. Another area of interest is the use of this compound in combination with other drugs or therapies to enhance its effectiveness. Additionally, the role of caspase-8 in various biological processes is still not fully understood, and further research is needed to elucidate its function and potential therapeutic applications.
Applications De Recherche Scientifique
N-(2-{[(4-fluorophenyl)amino]carbonyl}phenyl)-1-methyl-1H-indole-2-carboxamide has a wide range of applications in scientific research. It has been used extensively in cancer research, where it has been shown to induce apoptosis in cancer cells. This compound has also been used in immunology research, where it has been shown to modulate the immune response. In neuroscience research, this compound has been used to study the mechanisms of cell death in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-[2-[(4-fluorophenyl)carbamoyl]phenyl]-1-methylindole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O2/c1-27-20-9-5-2-6-15(20)14-21(27)23(29)26-19-8-4-3-7-18(19)22(28)25-17-12-10-16(24)11-13-17/h2-14H,1H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKRRNVAOIGYBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)NC3=CC=CC=C3C(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-(6-amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-6-(4-methoxyphenyl)-1-methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B4329864.png)
![5-(6-amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-6-(4-chlorophenyl)-1-methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B4329876.png)
![6-methoxy-2-[(1-methyl-1H-imidazol-2-yl)thio]-1,3-benzothiazole](/img/structure/B4329883.png)

![N-benzyl-2,4-dinitro-N-[2-({[4-(trifluoromethyl)phenyl]amino}carbonyl)phenyl]benzamide](/img/structure/B4329906.png)
![1'-benzyl-3-[(4-methylphenyl)sulfonyl]-8-nitro-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrazino[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B4329908.png)
![2-methoxyethyl 1-[2-(4-fluorophenoxy)ethyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate](/img/structure/B4329917.png)
![3'-phenyl-1-[(3-phenylpyrrolidin-1-yl)methyl]-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B4329921.png)

![N-{4-[1-(4-fluorobenzyl)-3'-methyl-2,4',6'-trioxo-1,2,2',3',3a',4',6',6a'-octahydro-5'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-5'-yl]phenyl}acetamide](/img/structure/B4329948.png)
![ethyl 2-[({[5-(4-hydroxybenzyl)-4-methyl-1H-imidazol-2-yl]thio}acetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4329955.png)
![6-methoxy-2-[(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)thio]-1H-benzimidazole](/img/structure/B4329957.png)
![ethyl 6-{[(3-fluorobenzoyl)(pyridin-3-ylmethyl)amino]methyl}-4-(3-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4329960.png)